molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8

[1-(Thiophen-2-yl)cyclopropyl]methanamine

Cat. No.: B1316151
CAS No.: 75180-52-8
M. Wt: 153.25 g/mol
InChI Key: ZDLQKYNEHHPKBK-UHFFFAOYSA-N
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Description

[1-(Thiophen-2-yl)cyclopropyl]methanamine: is an organic compound with the molecular formula C8H11NS It consists of a cyclopropyl group attached to a methanamine moiety, with a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophen-2-yl)cyclopropyl]methanamine typically involves the following steps:

    Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction. For example, a reaction between an alkene and a diazo compound in the presence of a catalyst such as rhodium or copper can yield the cyclopropyl intermediate.

    Attachment of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a cyclopropyl halide in the presence of a palladium catalyst.

    Introduction of Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the cyclopropylthiophene intermediate with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Thiophen-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, where the thiophene ring or the amine group is oxidized. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may target the thiophene ring or the cyclopropyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides, hydroxides, or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Oxidized derivatives of thiophene or amine groups

    Reduction: Reduced forms of thiophene or cyclopropyl groups

    Substitution: Substituted derivatives at the methanamine group

Scientific Research Applications

Chemistry

In chemistry, [1-(Thiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can influence the compound’s binding affinity and selectivity for molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [1-(Thiophen-3-yl)cyclopropyl]methanamine: Similar structure but with the thiophene ring at the 3-position.

    [1-(Furan-2-yl)cyclopropyl]methanamine: Similar structure with a furan ring instead of a thiophene ring.

    [1-(Pyridin-2-yl)cyclopropyl]methanamine: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

[1-(Thiophen-2-yl)cyclopropyl]methanamine is unique due to the presence of the thiophene ring at the 2-position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(1-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLQKYNEHHPKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575722
Record name 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75180-52-8
Record name 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Thien-2-ylcyclopropyl)methylamine is prepared from 2-thienyl acetonitrile and 1,2-dibromoethane as described in Example 1 in 57% overall yield.
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